Isopropyl triphenylphosphonium iodide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Isopropyl triphenylphosphonium iodide can be synthesized through the reaction of triphenylphosphine with isopropyl iodide. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in a solvent like toluene or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .
Chemical Reactions Analysis
Types of Reactions
Isopropyl triphenylphosphonium iodide undergoes various types of reactions, including:
Wittig Reactions: It reacts with aldehydes and ketones to form alkenes.
Cyclopropanation Reactions: It is used to form cyclopropane rings from alkenes.
Common Reagents and Conditions
Wittig Reactions: Common reagents include aldehydes or ketones, and the reaction is typically carried out in a solvent like tetrahydrofuran (THF) or dichloromethane at room temperature.
Cyclopropanation Reactions: Common reagents include alkenes and a base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Wittig Reactions: The major products are alkenes.
Cyclopropanation Reactions: The major products are cyclopropane derivatives.
Scientific Research Applications
Isopropyl triphenylphosphonium iodide is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of isopropyl triphenylphosphonium iodide involves the formation of a phosphonium ylide intermediate in Wittig reactions. This intermediate reacts with carbonyl compounds to form alkenes. In cyclopropanation reactions, the compound forms a carbenoid intermediate that reacts with alkenes to form cyclopropane rings .
Comparison with Similar Compounds
Similar Compounds
- Methyl triphenylphosphonium iodide
- Ethyl triphenylphosphonium bromide
- Propyl triphenylphosphonium bromide
Uniqueness
Isopropyl triphenylphosphonium iodide is unique due to its specific reactivity and selectivity in Wittig and cyclopropanation reactions. Its isopropyl group provides steric hindrance, which can influence the reaction outcomes and selectivity compared to other triphenylphosphonium compounds .
Properties
Molecular Formula |
C21H23IP+ |
---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
triphenyl(propan-2-yl)phosphanium;hydroiodide |
InChI |
InChI=1S/C21H22P.HI/c1-18(2)22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-18H,1-2H3;1H/q+1; |
InChI Key |
HHBXWXJLQYJJBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.I |
Origin of Product |
United States |
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